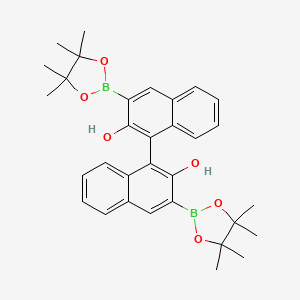
(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of boronic acid pinacol ester . Boronic acid pinacol esters are widely used as starting materials in organic synthesis for Suzuki-Miyaura chemistry . They are generally used in metal-catalyzed C-C bond formation reactions .
Synthesis Analysis
The synthesis of boronic acid pinacol esters involves a variety of fully substituted 1,2-diols . The reaction can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by the presence of boron, carbon, and oxygen atoms . The exact molecular weight and structure would depend on the specific substituents attached to the boronic acid pinacol ester.Chemical Reactions Analysis
Boronic acid pinacol esters are involved in a variety of chemical reactions. One of the most common is the Pinacol Rearrangement, which involves the loss of one of the hydroxyl groups, the conversion of the other hydroxyl group into a carbonyl, and the shift of an alkyl group . This reaction occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement .Physical And Chemical Properties Analysis
Phenylboronic acid reveals high solubility in ether and ketone and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . For pinacol ester differences between particular solvents are small, while for azaester the differences are significant .Applications De Recherche Scientifique
Hydrolysis Studies
This compound has been used in studies to understand the hydrolysis of phenylboronic pinacol esters. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction .
Drug Delivery Systems
It has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems. For instance, curcumin was encapsulated in a drug delivery system formed by structurally modifying hyaluronic acid with phenylboronic acid pinacol ester .
Treatment of Periodontitis
The compound has been functionalized with ROS-responsive multifunctional nanoparticles for the treatment of Periodontitis. It has shown pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Glucose-Sensitive Polymers
Phenylboronic acid pinacol ester conjugates have been used to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, making them useful in the treatment of diabetes .
Wound Healing and Tumor Targeting
These conjugates have also been used in wound healing and tumor targeting. The boronic acid pinacol ester functionalized conjugates have shown potential in these biomedical applications .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Suzuki–Miyaura Coupling
This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .
Borylation and Silylation
It has been used in the borylation and silylation of C-C double and triple bonds .
Mécanisme D'action
The mechanism of action of boronic acid pinacol esters in chemical reactions often involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .
Safety and Hazards
Boronic acid pinacol esters are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Boronic acid pinacol esters have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . There is a need to find boronic acids that have good water solubility . Future research may focus on developing new synthesis methods, exploring new applications, and improving the physical and chemical properties of these compounds.
Propriétés
IUPAC Name |
1-[2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36B2O6/c1-29(2)30(3,4)38-33(37-29)23-17-19-13-9-11-15-21(19)25(27(23)35)26-22-16-12-10-14-20(22)18-24(28(26)36)34-39-31(5,6)32(7,8)40-34/h9-18,35-36H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRFNSWBFRCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36B2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


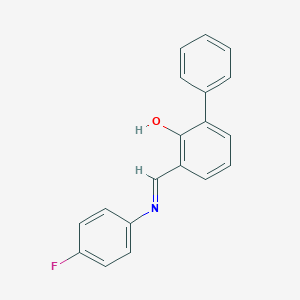
![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
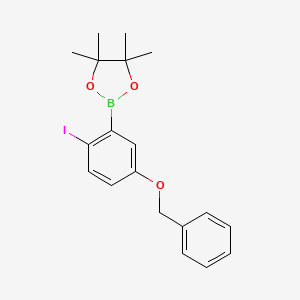
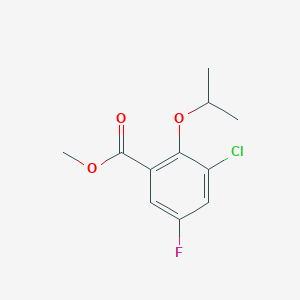

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)
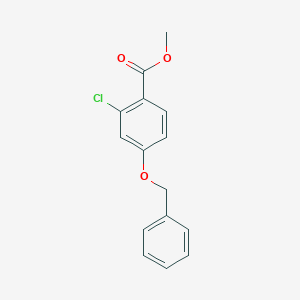

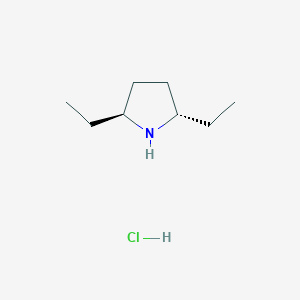
![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)
![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)